N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Structural Classification Within Coumarin Derivatives

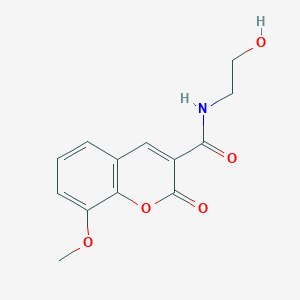

N-(2-Hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a benzopyrone core modified with distinct functional groups. The compound’s molecular formula, $$ \text{C}{13}\text{H}{13}\text{NO}_5 $$, reflects its hybrid structure, which combines a chromene backbone with a carboxamide side chain and methoxy substitution.

The chromene system consists of a benzene ring fused to an α-pyrone ring (a six-membered lactone with one oxygen atom), a hallmark of all coumarin derivatives. Key structural features include:

- Methoxy group at position 8 on the benzene ring.

- Carboxamide moiety at position 3 of the α-pyrone ring, linked to a 2-hydroxyethyl chain.

- Keto group at position 2, stabilizing the lactone structure.

Table 1: Structural Comparison with Parent Coumarin

| Feature | Coumarin | This compound |

|---|---|---|

| Molecular Formula | $$ \text{C}9\text{H}6\text{O}_2 $$ | $$ \text{C}{13}\text{H}{13}\text{NO}_5 $$ |

| Core Structure | Benzopyrone | Modified benzopyrone with methoxy and carboxamide groups |

| Functional Groups | Lactone, benzene | Lactone, benzene |

Properties

IUPAC Name |

N-(2-hydroxyethyl)-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-18-10-4-2-3-8-7-9(12(16)14-5-6-15)13(17)19-11(8)10/h2-4,7,15H,5-6H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVJXRCZLMEIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The table below summarizes key structural differences and physicochemical properties of N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide and related compounds:

Key Observations:

- Hydrophilicity: The hydroxyethyl substituent in the target compound likely improves aqueous solubility compared to sulfamoylphenyl or brominated analogues, which exhibit higher molecular weights and lipophilicity .

- Thermal Stability: Sulfamoylphenyl derivatives (e.g., ) show exceptional thermal stability (m.p. >300°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking.

- Synthetic Feasibility: Yields for chromene-3-carboxamides vary widely (74–93%), influenced by substituent steric effects and reaction conditions .

Anti-Diabetic Potential

A structurally related compound, 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime, demonstrated anti-diabetic activity in DFT studies, suggesting that electron-donating groups (e.g., -OCH₃, -OH) enhance bioactivity . The 8-methoxy group in the target compound may similarly contribute to metabolic regulation.

Tyrosine Kinase Inhibition

Chromene derivatives with heterocyclic substituents (e.g., tetrahydrobenzo[b]thiophene) exhibit tyrosine kinase inhibitory activity .

Anti-Inflammatory Activity

Salts of diclofenac with N-(2-hydroxyethyl)-piperidine derivatives showed enhanced anti-inflammatory effects due to improved membrane permeability . This supports the hypothesis that the hydroxyethyl group in the target compound may optimize pharmacokinetic properties.

Biological Activity

N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.

The synthesis of this compound typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-aminoethanol. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under reflux conditions in solvents like dichloromethane or dimethylformamide (DMF) .

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO4 |

| Molecular Weight | 251.27 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to various receptors and enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects. Additionally, it may inhibit certain enzymes linked to cancer progression .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory response .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial effects of various chromene derivatives, including this compound. The results indicated a notable inhibition of bacterial growth, particularly against Gram-positive bacteria .

- Anti-inflammatory Research : Another study assessed the anti-inflammatory effects using an animal model where inflammation was induced. The administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups .

- Cancer Cell Line Study : In vitro tests on human cancer cell lines revealed that this compound could effectively reduce cell viability and promote apoptosis, suggesting its potential as a therapeutic agent for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, and how can purity be ensured?

- Methodology :

- Step 1 : Start with 8-methoxycoumarin-3-carboxylic acid as the core scaffold. React with 2-hydroxyethylamine via a carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the carboxamide bond.

- Step 2 : Optimize reaction conditions (solvent: DMF or DCM; temperature: 0–25°C; stoichiometry: 1.2 equivalents of amine).

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water .

- Characterization : Confirm structure using / NMR (e.g., δ 8.6 ppm for coumarin C4-H, δ 3.6 ppm for hydroxyethyl chain) and HRMS (theoretical vs. observed m/z) .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Key Techniques :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions in the hydroxyethyl group) .

- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to distinguish methoxy (δ 3.8–4.0 ppm) and carboxamide (δ 6.5–7.2 ppm) groups .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm) and amide N–H bending (~1550 cm) .

Q. How does the hydroxyethyl group influence solubility and reactivity compared to other coumarin derivatives?

- Experimental Design :

- Solubility : Compare logP values (via HPLC) with analogs lacking the hydroxyethyl group. Polar protic solvents (e.g., methanol) enhance solubility due to hydrogen bonding .

- Reactivity : Test nucleophilic substitution at the carboxamide nitrogen under basic conditions (e.g., NaOH/EtOH), monitoring by TLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict biological targets and reaction pathways for this compound?

- Workflow :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., coumarin C2 for nucleophilic attack) .

- Molecular Docking : Screen against enzymes like DNA gyrase (PDB ID: 1KZN) to assess binding affinity. Prioritize residues (e.g., Arg121, Asp73) for hydrogen bonding with the hydroxyethyl group .

- Reaction Path Analysis : Use Gaussian or ORCA to model intermediates in hydrolysis or oxidation pathways .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

- Data Reconciliation :

- Assay Variability : Compare IC values across cell lines (e.g., RAW264.7 vs. HeLa) using standardized MTT protocols.

- Dose-Dependent Effects : Perform time-course studies (0–72 hr) to distinguish transient anti-inflammatory responses (NF-κB inhibition) from apoptosis .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to published datasets, focusing on structural analogs .

Q. How can synthetic byproducts or degradation products be identified and quantified during stability studies?

- Analytical Workflow :

- LC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate byproducts (e.g., hydrolyzed carboxamide or demethylated coumarin).

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH), monitoring degradation kinetics .

- Quantification : Apply external calibration curves for major impurities (LOD < 0.1% w/w) .

Q. What in vitro models best evaluate the compound’s pharmacokinetic properties (e.g., CYP450 inhibition, plasma protein binding)?

- Experimental Setup :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.